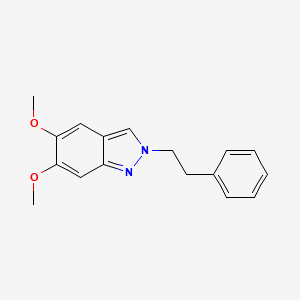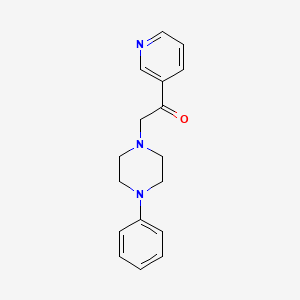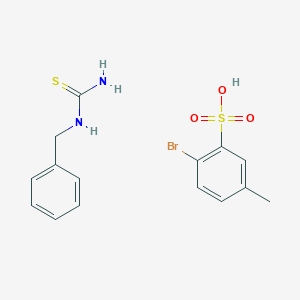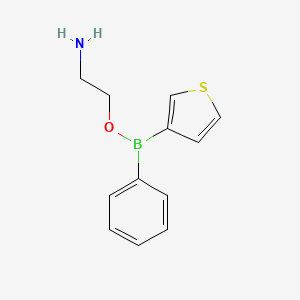
2-Aminoethyl phenyl(thiophen-3-yl)borinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethyl phenyl(thiophen-3-yl)borinate is an organoboron compound that features a boron atom bonded to a phenyl group, a thiophen-3-yl group, and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl phenyl(thiophen-3-yl)borinate typically involves the reaction of phenylboronic acid with thiophene-3-boronic acid under conditions that promote the formation of the borinate ester. This can be achieved through a condensation reaction in the presence of a suitable catalyst and solvent. The aminoethyl group can be introduced through a subsequent reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoethyl phenyl(thiophen-3-yl)borinate can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form boranes.
Substitution: The phenyl or thiophen-3-yl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Various substituted phenyl or thiophen-3-yl derivatives.
Applications De Recherche Scientifique
2-Aminoethyl phenyl(thiophen-3-yl)borinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 2-Aminoethyl phenyl(thiophen-3-yl)borinate in chemical reactions typically involves the formation of a boron-carbon bond through a transition metal-catalyzed process. In the Suzuki-Miyaura coupling, for example, the boron atom transfers its organic group to a palladium catalyst, which then couples it with another organic group to form a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
Thiophene-3-boronic acid: A boronic acid with a thiophen-3-yl group.
Aminoethylboronic acid: A boronic acid with an aminoethyl group.
Uniqueness
2-Aminoethyl phenyl(thiophen-3-yl)borinate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both phenyl and thiophen-3-yl groups allows for diverse reactivity, while the aminoethyl group can enhance solubility and facilitate further functionalization.
Propriétés
Numéro CAS |
60288-68-8 |
|---|---|
Formule moléculaire |
C12H14BNOS |
Poids moléculaire |
231.13 g/mol |
Nom IUPAC |
2-[phenyl(thiophen-3-yl)boranyl]oxyethanamine |
InChI |
InChI=1S/C12H14BNOS/c14-7-8-15-13(12-6-9-16-10-12)11-4-2-1-3-5-11/h1-6,9-10H,7-8,14H2 |
Clé InChI |
AZUPYQVNQFCXPX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CSC=C2)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


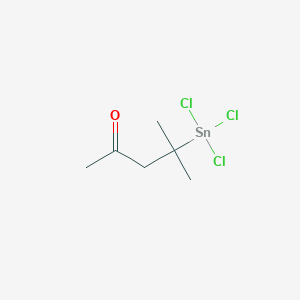
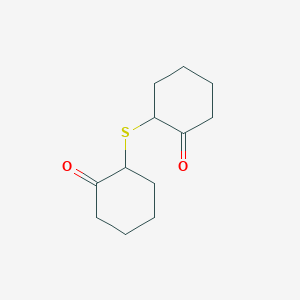
![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)

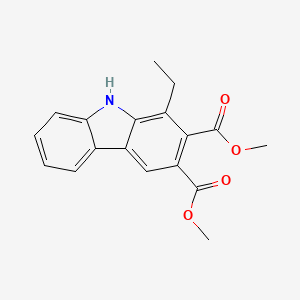
![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)
![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)
![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)


